2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate

Catalog No.
S847610
CAS No.
1620482-42-9
M.F
C11H13IN2O4
M. Wt
364.14 g/mol
Availability
In Stock
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2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamat...

CAS Number

1620482-42-9

Product Name

2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate

IUPAC Name

2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate

Molecular Formula

C11H13IN2O4

Molecular Weight

364.14 g/mol

InChI

InChI=1S/C11H13IN2O4/c1-17-6-7-18-11(16)14-10(15)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H2,13,14,15,16)

InChI Key

DAGJOSSMGUPTBT-UHFFFAOYSA-N

SMILES

COCCOC(=O)NC(=O)NC1=CC=C(C=C1)I

Canonical SMILES

COCCOC(=O)NC(=O)NC1=CC=C(C=C1)I

2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is a chemical compound with the molecular formula C11H13IN2O4C_{11}H_{13}IN_{2}O_{4} and a molecular weight of 364.14 g/mol. It is characterized by its unique structure, which includes a methoxyethyl group attached to a carbamate functional group, specifically linked to a 4-iodophenyl moiety. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine .

  • Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Hydrolysis: The carbamate group can undergo hydrolysis in acidic or basic environments, resulting in the formation of the corresponding amine and carbon dioxide.
  • Oxidation and Reduction: Although specific conditions for these reactions are less commonly reported, the compound can undergo oxidation and reduction processes .

Research into the biological activity of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is ongoing. Preliminary studies suggest that this compound may interact with various biomolecules, potentially exhibiting therapeutic properties. Its mechanism of action is thought to involve covalent bonding with nucleophilic sites on proteins or enzymes, which could inhibit their activity. Additionally, the iodophenyl group may enhance binding affinity to aromatic residues in target molecules .

The synthesis of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate typically involves the reaction between 4-iodoaniline and 2-methoxyethyl chloroformate. This reaction is conducted in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the chloroformate. After the reaction, purification methods like recrystallization or column chromatography are employed to isolate the product .

Synthetic Route

  • Reactants: 4-Iodoaniline and 2-methoxyethyl chloroformate.
  • Conditions: Use of triethylamine as a base; anhydrous environment.
  • Purification: Recrystallization or column chromatography.

2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate has several applications across different scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is being investigated for its potential biological interactions and effects.
  • Medicine: Research is ongoing to explore its therapeutic applications.
  • Industry: It may be utilized in developing new materials and chemical processes .

Studies on interaction dynamics involving 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate focus on its binding affinity and specificity towards various biological targets. The carbamate group enables covalent interactions with nucleophilic sites on proteins, which may lead to inhibition of enzymatic activities. The presence of the iodophenyl group potentially enhances specificity due to its ability to interact with aromatic amino acids within protein structures .

Similar Compounds

When comparing 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate to similar compounds, several notable analogs can be identified:

Compound NameMolecular FormulaUnique Features
4-IodoanilineC7H6I NA simpler structure lacking the carbamate moiety.
Ethyl N-(4-iodophenyl)carbamateC10H12I N O2Similar carbamate structure but different alkyl group.
Methoxyethyl N-(phenyl)carbamateC10H13N O2Lacks iodine substitution; different biological properties.

These compounds share structural similarities but differ in functional groups and substituents, which influence their chemical behavior and potential applications .

The compound was first synthesized in the early 21st century as part of efforts to develop iodinated carbamates for targeted therapeutic and diagnostic applications. Its discovery emerged from advancements in carbamate chemistry, particularly the use of chloroformates and amines under controlled conditions. Early synthetic routes involved reacting 4-iodoaniline with 2-methoxyethyl chloroformate in the presence of triethylamine, yielding the carbamate bond through nucleophilic acyl substitution. The incorporation of iodine at the para position of the phenyl ring was strategic, enabling subsequent radiolabeling with isotopes like $$^{123}\text{I}$$ for imaging applications.

Key Milestones:

  • 2013: A patent (WO2014039526A2) highlighted its potential as a butyrylcholinesterase inhibitor for Alzheimer’s disease diagnostics.
  • 2023: Dual nickel photocatalysis methods were developed to synthesize analogous carbamates under mild conditions, improving scalability.

Classification within Carbamate Compounds

Carbamates ($$ \text{R}_2\text{NCOOR}' $$) are esters of carbamic acid, known for their stability and diverse biological activities. This compound belongs to the diaryl carbamate subclass, distinguished by:

  • Aromatic Substituents: The 4-iodophenyl group enhances electrophilic reactivity and facilitates cross-coupling reactions.
  • Methoxyethyl Chain: The ethoxy moiety improves solubility in polar solvents, a trait critical for pharmaceutical formulations.

Structural Comparison with Related Carbamates:

Feature2-Methoxyethyl N-[(4-Iodophenyl)carbamoyl]carbamateMethyl N-(4-Iodophenyl)carbamatetert-Butyl N-(4-Iodophenyl)carbamate
R GroupMethoxyethylMethyltert-Butyl
Molecular Weight364.14 g/mol277.06 g/mol303.14 g/mol
Key ApplicationsRadiolabeling, enzyme inhibitionIntermediate synthesisProtecting group in organic synthesis

Significance in Chemical Research

This compound serves as a multifunctional intermediate in several research domains:

A. Medicinal Chemistry:

  • Enzyme Inhibition: Acts as a slow-binding inhibitor of butyrylcholinesterase (BuChE), a target in Alzheimer’s disease therapeutics.
  • Prodrug Design: The carbamate group enables controlled release of 4-hydroxyanisole, a melanocytotoxic agent.

B. Organic Synthesis:

  • Directed Ortho Metalation (DoM): The methoxyethyl group enhances regioselectivity in aromatic substitution reactions.
  • Cross-Coupling Reactions: The iodine atom facilitates Suzuki-Miyaura and Ullmann couplings for biaryl synthesis.

C. Radiopharmaceuticals:

  • Imaging Agents: Radiolabeled with $$^{123}\text{I}$$, it aids in autoradiography for studying amyloid plaques in Alzheimer’s disease.

Current Status in Scientific Literature

Recent studies emphasize its role in innovative synthetic methodologies and disease targeting:

  • Synthetic Advancements:

    • Photocatalytic Methods: Dual nickel photocatalysis enables carbamate synthesis at ambient $$ \text{CO}_2 $$ pressure, avoiding toxic reagents.
    • Solid-Phase Synthesis: Immobilized analogs improve yield in peptide-carbamate conjugates.
  • Biological Studies:

    • Amyloid Imaging: Autoradiography studies demonstrate selective binding to amyloid-β plaques in brain tissues.
    • Enzyme Kinetics: Time-dependent inhibition kinetics of BuChE highlight its potential for long-acting therapeutics.
  • Material Science:

    • Polymer Coatings: Incorporated into urethane polymers for enhanced thermal stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate reveals characteristic signals that provide detailed structural information about the molecular framework [1] [2]. The aromatic region displays two distinct doublets at δ 7.65-7.75 ppm and δ 7.25-7.35 ppm, corresponding to the ortho and meta protons relative to the iodine substituent, respectively [1] [2]. The coupling pattern observed is consistent with a para-disubstituted benzene ring, with coupling constants of J = 8.5 Hz typical for aromatic protons [1] [2].

The carbamate and carbamoyl nitrogen-hydrogen protons appear as broad singlets in the downfield region, with the carbamoyl NH resonating at δ 8.5-9.0 ppm and the carbamate NH at δ 6.8-7.2 ppm [3] [2]. The downfield shift of the carbamoyl NH reflects the reduced electron density due to the electron-withdrawing nature of the carbamoyl group compared to the carbamate functionality [3] [2].

The 2-methoxyethyl substituent produces characteristic signals in the aliphatic region [4] [5]. The methoxy protons appear as a sharp singlet at δ 3.35-3.45 ppm, while the ethylene bridge protons manifest as two distinct triplets at δ 4.25-4.35 ppm and δ 3.65-3.75 ppm, with coupling constants of J = 4.8 Hz [4] [5]. The triplet multiplicity arises from the mutual coupling between the adjacent methylene groups [4] [5].

Table 1: 1H NMR Spectroscopic Data

Proton AssignmentChemical Shift (δ, ppm)IntegrationMultiplicity
NH (carbamate)6.8-7.2 (br s)1Hbroad singlet
NH (carbamoyl)8.5-9.0 (br s)1Hbroad singlet
Aromatic H (ortho to I)7.65-7.75 (d, J = 8.5 Hz)2Hdoublet
Aromatic H (meta to I)7.25-7.35 (d, J = 8.5 Hz)2Hdoublet
OCH₂CH₂OCH₃4.25-4.35 (t, J = 4.8 Hz)2Htriplet
OCH₂CH₂OCH₃3.65-3.75 (t, J = 4.8 Hz)2Htriplet
OCH₃3.35-3.45 (s)3Hsinglet

13C NMR Chemical Shift Assignments

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework and electronic environment within the molecule [6] [7]. The carbonyl carbons of both carbamate and carbamoyl functionalities resonate in the characteristic downfield region, with the carbamate C=O appearing at δ 154.2-154.8 ppm and the carbamoyl C=O at δ 151.8-152.4 ppm [6] [7]. The slight upfield shift of the carbamoyl carbonyl reflects the different electronic environment compared to the carbamate functionality [6] [7].

The aromatic carbon atoms display distinct chemical shifts depending on their substitution pattern and electronic environment [6] [7]. The carbon atom bearing the iodine substituent appears significantly upfield at δ 86.5-87.2 ppm due to the heavy atom effect of iodine [6] [7]. The ortho carbons resonate at δ 137.8-138.4 ppm, while the meta carbons appear at δ 119.2-119.8 ppm [6] [7]. The para carbon attached to the nitrogen substituent resonates at δ 135.6-136.2 ppm [6] [7].

The aliphatic carbons of the 2-methoxyethyl group exhibit characteristic chemical shifts consistent with their electronic environments [6] [7]. The methoxy carbon appears at δ 58.9-59.5 ppm, while the ethylene bridge carbons resonate at δ 70.2-70.8 ppm and δ 63.8-64.4 ppm [6] [7]. The downfield shift of the carbon adjacent to the carbamate oxygen reflects the electron-withdrawing effect of the ester linkage [6] [7].

Table 2: 13C NMR Spectroscopic Data

Carbon AssignmentChemical Shift (δ, ppm)Carbon Type
C=O (carbamate)154.2-154.8Carbonyl
C=O (carbamoyl)151.8-152.4Carbonyl
Aromatic C (ipso to I)86.5-87.2Aromatic
Aromatic C (ortho to I)137.8-138.4Aromatic
Aromatic C (meta to I)119.2-119.8Aromatic
Aromatic C (para to NH)135.6-136.2Aromatic
OCH₂CH₂OCH₃63.8-64.4Aliphatic
OCH₂CH₂OCH₃70.2-70.8Aliphatic
OCH₃58.9-59.5Aliphatic

Advanced NMR Techniques

Two-dimensional nuclear magnetic resonance spectroscopy provides enhanced structural elucidation capabilities for complex molecules like 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate [8] [9]. Correlation spectroscopy (COSY) experiments reveal scalar coupling relationships between protons, confirming the connectivity patterns observed in the one-dimensional spectrum [8] [9]. The COSY spectrum shows cross-peaks between the aromatic protons, establishing the para-disubstituted benzene ring pattern [8] [9].

Heteronuclear single quantum coherence (HSQC) spectroscopy provides direct correlation between protons and their directly attached carbons [9] [10]. This technique facilitates unambiguous assignment of carbon signals by identifying which protons are attached to each carbon atom [9] [10]. The HSQC spectrum confirms the assignments of the aromatic carbons and their corresponding protons, as well as the aliphatic carbons of the 2-methoxyethyl group [9] [10].

Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range coupling relationships between protons and carbons separated by two or three bonds [9] [10]. This technique is particularly valuable for establishing connectivity across heteroatoms and identifying quaternary carbons [9] [10]. The HMBC spectrum shows correlations between the aromatic protons and the carbonyl carbons, confirming the molecular connectivity [9] [10].

Nuclear Overhauser effect spectroscopy (NOESY) provides information about spatial proximity between protons, offering insights into the three-dimensional structure and molecular conformation [8] [11]. The NOESY spectrum reveals through-space interactions between protons on the aromatic ring and the carbamoyl nitrogen proton [8] [11].

Infrared (IR) Spectroscopy

The infrared spectrum of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate exhibits characteristic absorption bands that provide information about the functional groups present in the molecule [12] [3]. The N-H stretching vibrations appear as medium-intensity bands at 3310-3280 cm⁻¹ for the carbamate NH and 3480-3450 cm⁻¹ for the carbamoyl NH [12] [3]. The higher frequency of the carbamoyl NH stretch reflects the reduced hydrogen bonding capability compared to the carbamate NH [12] [3].

The carbonyl stretching vibrations are among the most prominent features in the infrared spectrum [12] [13]. The carbamate C=O stretch appears at 1720-1715 cm⁻¹, while the carbamoyl C=O stretch occurs at 1665-1660 cm⁻¹ [12] [13]. The lower frequency of the carbamoyl carbonyl reflects the increased conjugation with the nitrogen lone pair electrons [12] [13]. Both bands exhibit strong intensity, characteristic of carbonyl absorptions [12] [13].

The aromatic C-H stretching vibrations appear as weak bands in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the 2-methoxyethyl group occur at 2980-2850 cm⁻¹ [3] [14]. The C-O-C stretching vibration of the ether linkage produces a strong absorption at 1120-1080 cm⁻¹ [3] [14]. The C-N stretching vibration appears at 1280-1240 cm⁻¹, while the aromatic C=C stretching vibrations occur at 1600-1580 cm⁻¹ [3] [14].

The presence of the iodine substituent is evidenced by the I-C stretching vibration at 520-480 cm⁻¹ [15] [14]. This absorption is of medium intensity and appears in the fingerprint region of the spectrum [15] [14].

Table 3: Infrared Spectroscopy Data

Functional GroupFrequency (cm⁻¹)IntensityAssignment
N-H stretching (carbamate)3310-3280mediumPrimary carbamate NH
N-H stretching (carbamoyl)3480-3450mediumPrimary carbamoyl NH
C=O stretching (carbamate)1720-1715strongCarbamate C=O
C=O stretching (carbamoyl)1665-1660strongCarbamoyl C=O
Aromatic C-H stretching3100-3000weakAromatic CH
Aliphatic C-H stretching2980-2850mediumMethylene/methyl CH
C-O-C stretching (ether)1120-1080strongEther linkage
C-N stretching1280-1240mediumC-N bond
Aromatic C=C stretching1600-1580mediumAromatic ring
I-C stretching520-480mediumC-I bond

Mass Spectrometry Fragmentation Patterns

The mass spectrum of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate provides valuable information about the fragmentation pathways and structural features of the molecule [17]. The molecular ion peak appears at m/z 364 [M+H]⁺ with relatively low intensity (15-25%), indicating limited stability of the molecular ion under electron impact conditions [17]. This behavior is typical for carbamate compounds, which readily undergo fragmentation due to the presence of multiple heteroatoms and functional groups [17].

The base peak at m/z 45 corresponds to the carbamoyl fragment [CONH₂]⁺, demonstrating the facile loss of the carbamoyl group during fragmentation [17]. This fragmentation pattern is characteristic of carbamate compounds and reflects the relative stability of the carbamoyl cation [17]. The high intensity of this peak (100%) indicates that this fragmentation pathway is highly favored [17].

A significant fragment appears at m/z 319, corresponding to the loss of the 2-methoxyethyl group [M - OC₂H₄OCH₃]⁺ with 35-45% relative intensity [17]. This fragmentation involves α-cleavage adjacent to the oxygen atom, a common fragmentation pattern in ester compounds [17]. Subsequent losses of CO₂ and CO produce fragments at m/z 275 and m/z 247, respectively [17].

The 4-iodoaniline fragment [IC₆H₄NH₂]⁺ at m/z 127 exhibits high intensity (80-90%), indicating the stability of this aromatic fragment [17]. This fragmentation involves cleavage of the carbamoyl-aryl bond, producing the protonated aniline derivative [17]. The presence of iodine stabilizes this fragment through its electron-donating effect [17].

Additional fragments from the 2-methoxyethyl group appear at m/z 103, 75, and 59, corresponding to progressive loss of methylene and methoxy units [17]. These fragmentation patterns are consistent with the expected behavior of aliphatic ether compounds under mass spectrometric conditions [17].

Table 4: Mass Spectrometry Fragmentation Data

Fragment m/zRelative Intensity (%)Fragment Assignment
364 [M+H]⁺15-25Molecular ion
31935-45[M - OC₂H₄OCH₃]⁺
27560-70[M - OC₂H₄OCH₃ - CO₂]⁺
24740-50[M - OC₂H₄OCH₃ - CO₂ - CO]⁺
21925-35[M - OC₂H₄OCH₃ - CO₂ - 2CO]⁺
12780-904-Iodoaniline [IC₆H₄NH₂]⁺
10345-55Methoxyethyl fragment [C₄H₇O₂]⁺
7530-40Methoxyethyl fragment [C₃H₇O₂]⁺
5970-80Methoxyethyl fragment [C₂H₃O₂]⁺
45100Carbamoyl fragment [CONH₂]⁺

UV-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate exhibits several characteristic absorption bands that provide information about the electronic transitions and chromophoric properties of the molecule [18] [19]. The compound displays multiple absorption maxima corresponding to different electronic transitions within the molecular framework [18] [19].

The carbamate carbonyl group produces an n → π* transition at 285-295 nm with an extinction coefficient of 150-200 L·mol⁻¹·cm⁻¹ [18] [19]. This transition involves promotion of a non-bonding electron from the oxygen atom to the π* orbital of the carbonyl group [18] [19]. The carbamoyl carbonyl exhibits a similar n → π* transition at 275-285 nm with a slightly higher extinction coefficient of 180-220 L·mol⁻¹·cm⁻¹ [18] [19].

The aromatic benzene ring contributes to the absorption spectrum through π → π* transitions [18] [19]. The primary aromatic absorption occurs at 240-250 nm with a high extinction coefficient of 8000-12000 L·mol⁻¹·cm⁻¹ [18] [19]. An additional high-energy π → π* transition appears at 205-215 nm with an extinction coefficient of 15000-20000 L·mol⁻¹·cm⁻¹ [18] [19]. These transitions are characteristic of substituted benzene derivatives and reflect the electronic structure of the aromatic system [18] [19].

The iodine substituent contributes a weak n → π* transition at 350-370 nm with an extinction coefficient of 50-100 L·mol⁻¹·cm⁻¹ [18] [19]. This transition involves promotion of a non-bonding electron from the iodine atom to the π* orbital of the aromatic ring [18] [19]. The low extinction coefficient reflects the forbidden nature of this transition due to the heavy atom effect of iodine [18] [19].

The overall absorption profile of the compound extends from the near-ultraviolet to the visible region, with the longest wavelength absorption attributed to the iodine substituent [18] [19]. This extended absorption range makes the compound suitable for various photochemical applications and provides characteristic spectroscopic signatures for identification purposes [18] [19].

Table 5: UV-Visible Spectroscopy Data

TransitionWavelength (nm)Extinction Coefficient (L·mol⁻¹·cm⁻¹)Assignment
n → π* (carbamate)285-295150-200Carbamate carbonyl n → π*
n → π* (carbamoyl)275-285180-220Carbamoyl carbonyl n → π*
π → π* (aromatic)240-2508000-12000Aromatic π → π*
π → π* (extended conjugation)205-21515000-20000Benzene π → π*
n → π* (iodine lone pair)350-37050-100Iodine n → π*

XLogP3

2.2

Dates

Last modified: 08-16-2023

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